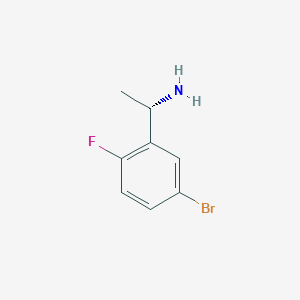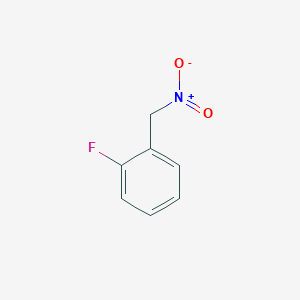
1-Fluoro-2-(nitromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(nitromethyl)benzene is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzene, where a fluorine atom and a nitromethyl group are substituted at the 1 and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(nitromethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to ensure the selective formation of the nitromethyl derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-2-(nitromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as hydroxide ions in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in a suitable solvent like ethanol.
Major Products Formed:
Reduction: 1-Fluoro-2-(aminomethyl)benzene.
Substitution: 2-(Hydroxymethyl)nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(nitromethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-fluoro-2-(nitromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-nitrobenzene: Similar structure but lacks the methyl group.
2-Fluoronitrobenzene: Another positional isomer with the nitro group at the 2 position.
1-Fluoro-4-nitrobenzene: A para-substituted isomer with different reactivity and properties.
Uniqueness: 1-Fluoro-2-(nitromethyl)benzene is unique due to the presence of both a fluorine atom and a nitromethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for studying substitution patterns and reaction mechanisms in aromatic chemistry .
Eigenschaften
Molekularformel |
C7H6FNO2 |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
1-fluoro-2-(nitromethyl)benzene |
InChI |
InChI=1S/C7H6FNO2/c8-7-4-2-1-3-6(7)5-9(10)11/h1-4H,5H2 |
InChI-Schlüssel |
XQXRCKUZZGMIDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


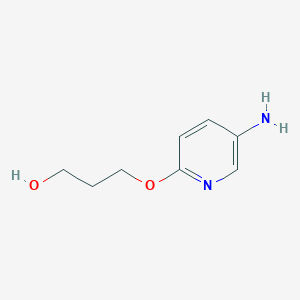
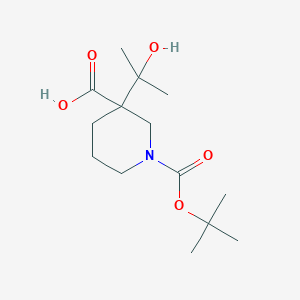
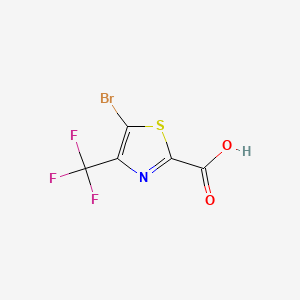
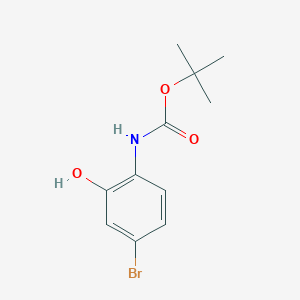
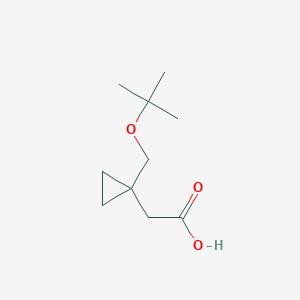
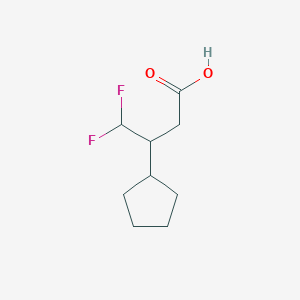
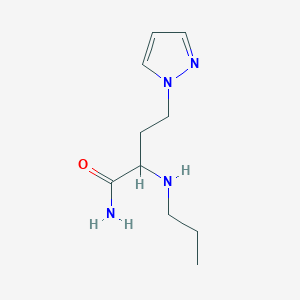
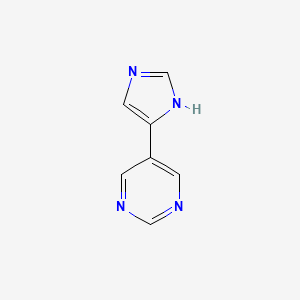
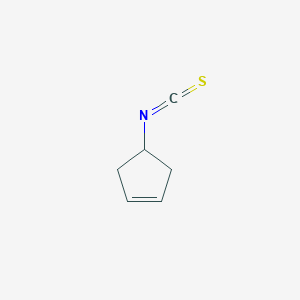
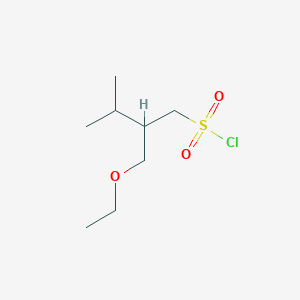
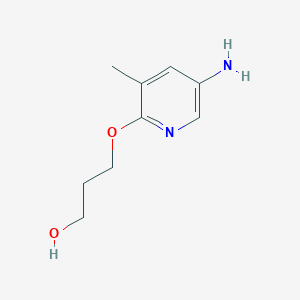
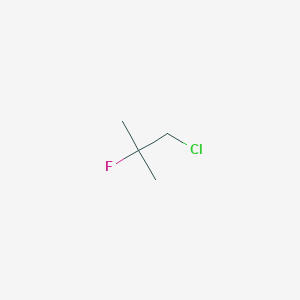
![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)
